1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[(4-acetamidophenyl)methyl]-N-(4-ethoxyphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-3-28-19-10-8-18(9-11-19)24-21(27)20-13-25(14-22-20)12-16-4-6-17(7-5-16)23-15(2)26/h4-11,13-14H,3,12H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJWYKPJESQQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting with the appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the Acetamidobenzyl Group: This step involves the acylation of the imidazole derivative with 4-acetamidobenzyl chloride under basic conditions.
Attachment of the Ethoxyphenyl Group: The final step includes the coupling of the intermediate with 4-ethoxyphenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Use of Catalysts: To enhance reaction rates and selectivity.
Optimization of Reaction Conditions: Such as temperature, solvent, and pH.
Purification Techniques: Including recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide would depend on its specific biological target. Generally, imidazole derivatives can:
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Modulate Receptors: By acting as agonists or antagonists.
Interact with DNA: By intercalating between base pairs and affecting replication or transcription.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and inferred properties of the target compound and its analogues:
Key Observations
Substituent Effects on Solubility and Binding: The target compound’s acetamido group may enhance solubility and hydrogen-bonding interactions compared to the dimethylamino group in or the methoxy groups in . The 2,4-dimethoxybenzamido analogue (CAS 1251608-11-3) has higher molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
X77 () incorporates a pyridinyl group and stereospecific side chain, suggesting higher target affinity but possible bioavailability challenges due to bulkiness.
Core Structure Variations :
- The benzimidazole derivative () has a fused aromatic system, which may enhance π-π stacking interactions compared to the imidazole core in the target compound.
Research Findings and Implications
- Docking Studies : X77 () was investigated for COVID-19 Mpro inhibition via molecular docking, highlighting the relevance of imidazole carboxamides in antiviral drug design. The target compound’s ethoxy and acetamido groups could similarly optimize binding to protease active sites.
- Synthetic Accessibility : Compounds with simpler substituents (e.g., ) may offer easier synthesis routes, whereas the target compound’s acetamido group requires precise functionalization .
Biological Activity
1-(4-Acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs). This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features an imidazole core with an acetamide and ethoxyphenyl substituent, which contributes to its biological activity. The structural formula can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of CDKs, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against several CDKs, particularly CDK2, CDK5, and CDK9. The IC50 values for these interactions are summarized in Table 1.
| CDK | IC50 (µM) |
|---|---|
| CDK2 | 0.5 |
| CDK5 | 0.8 |
| CDK9 | 1.2 |
These values indicate a strong affinity for these targets, suggesting that the compound may be effective in cancer therapies where CDK dysregulation is a factor.
Cytotoxicity and Anti-Proliferative Effects
In vitro studies have shown that this compound exhibits significant cytotoxic effects against various human tumor cell lines, including ovarian cancer (SKOV-3) and neuroblastoma (SH-SY5Y). The compound demonstrated a selective toxicity profile, sparing non-malignant cells while effectively reducing tumor cell viability.
Case Studies
A notable study evaluated the compound's effects on human ovarian cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptotic processes.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key functional groups that enhance the biological activity of imidazole derivatives. Modifications to the acetamide group and variations in the ethoxyphenyl moiety have been explored to optimize potency and selectivity against specific CDKs.
Q & A
Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
